6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one
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Overview
Description
Compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” is a chemical entity with a unique structure and properties. It is often used in various scientific research and industrial applications due to its specific reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” involves multiple steps, typically starting with the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a byproduct . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of compound “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The byproducts are carefully managed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: It is employed in biochemical assays and as a coupling agent in peptide synthesis.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets. It acts as a coupling agent, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . This reaction is driven by the formation of carbon dioxide as a byproduct, which helps to push the equilibrium towards the desired product.
Comparison with Similar Compounds
Carbonyldiimidazole (CDI): Similar in structure and reactivity, used in peptide synthesis.
Phosgene: Used in similar reactions but more hazardous due to its toxicity.
Imidazole: A component of the synthesis of compound “6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one” and used in various organic reactions.
Uniqueness: Compound “this compound” is unique due to its specific reactivity and ability to act as a coupling agent in peptide synthesis without the need for highly toxic reagents like phosgene. Its stability and ease of handling make it a preferred choice in many applications.
Properties
IUPAC Name |
6-chloro-5-iodo-2-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDORYUWTWQBMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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